
(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring substituted with a trifluoromethyl group.
Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Salt Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.
Reduction: Reduction reactions may target the trifluoromethyl group or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or trifluoromethyl derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a lead compound in drug discovery programs targeting various diseases.
Medicine
In medicine, ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is investigated for its therapeutic potential. It may act as an active pharmaceutical ingredient in the development of new drugs for treating neurological disorders and other conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Trifluoromethyl)-3-pyridinamine
- 3-(Pyridin-2-yl)triimidazotriazine
- Chiral pyrazolo[3,4-b]pyridin-6-ones
Uniqueness
®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11Cl2F3N2 |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m1../s1 |
Clé InChI |
HWBBUHWWKGTYFK-ZJIMSODOSA-N |
SMILES isomérique |
C[C@H](C1=CN=C(C=C1)C(F)(F)F)N.Cl.Cl |
SMILES canonique |
CC(C1=CN=C(C=C1)C(F)(F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



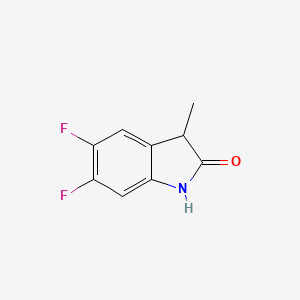
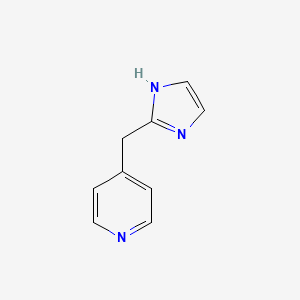
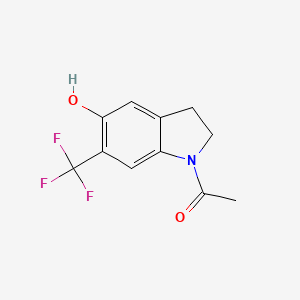
![Phosphonic acid, P-[[(1R)-2-hydroxy-1-methylethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B8425830.png)
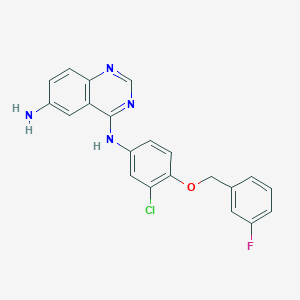
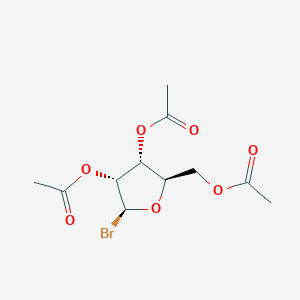


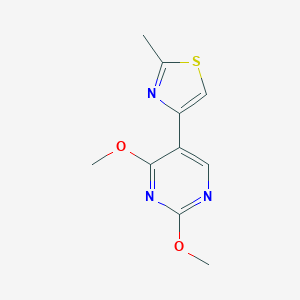
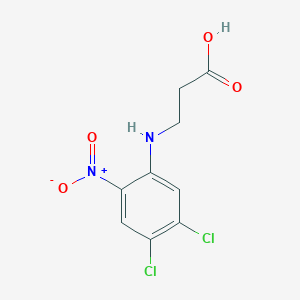
![1-Phenyl-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8425867.png)


